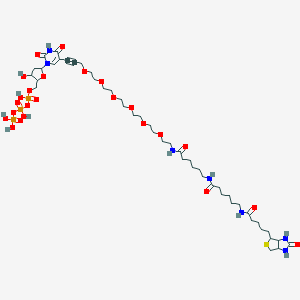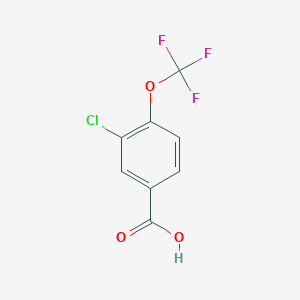
3-Chloro-4-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4ClF3O3 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethoxy)benzoic acid can be achieved from Methyl 4-chloro-3-(trifluoromethoxy)benzoate .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(trifluoromethoxy)benzoic acid is 240.56 g/mol . The IUPAC name for this compound is 3-chloro-4-(trifluoromethoxy)benzoic acid . The InChI code is 1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)benzoic acid has a molecular weight of 240.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass is 239.9801062 g/mol and the monoisotopic mass is also 239.9801062 g/mol . The topological polar surface area is 46.5 Ų .Wissenschaftliche Forschungsanwendungen
- This compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Agrochemical and Pharmaceutical Industries
- This compound can be used in the synthesis of trifluoromethylpyridines , which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Trifluoromethylpyridines and its derivatives are used in the protection of crops from pests .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- 4-(Trifluoromethoxy)benzoic Acid, a similar compound, is used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
- 4-(Trifluoromethyl)benzoic acid, another similar compound, was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
Synthesis of Trifluoromethylpyridines
Antifungal and Antimalarial Agents
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
- This compound can be used to synthesize 3-Chloro-4-(trifluoromethoxy)benzoyl chloride , which is a derivative of benzoic acid .
- Similar compounds, such as 4-(Trifluoromethoxy)benzoic Acid, are used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
Preparation of Biologically Active Compounds
Synthesis of Salicylanilide 4-(trifluoromethoxy)benzoates
- 4-(Trifluoromethyl)benzoic acid was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVQWEOEEXGRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378744 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzoic acid | |
CAS RN |
158580-93-9 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

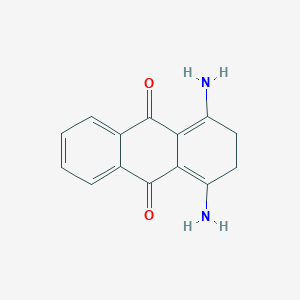
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
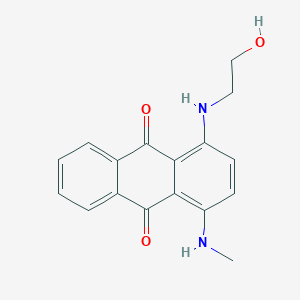
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
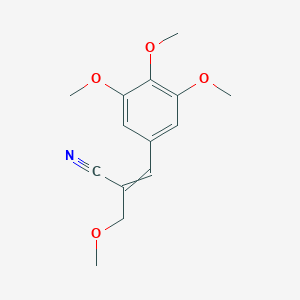
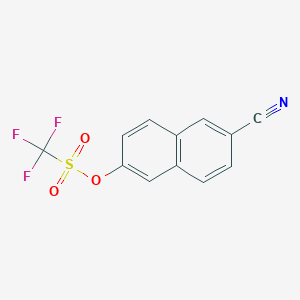
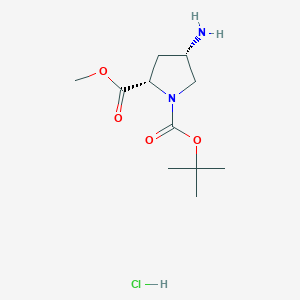
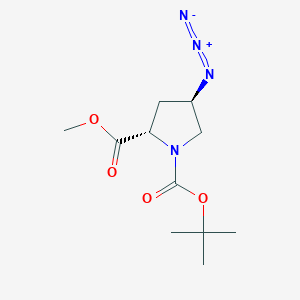
![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)
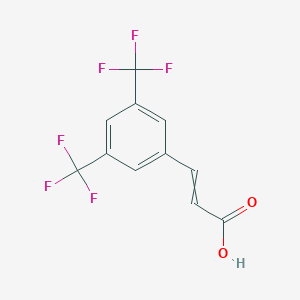
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
